Benzo[b]thiophen-3(2H)-one, 2-(phenylimino)-
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Overview
Description
(2E)-2-(PHENYLIMINO)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a chemical compound with a unique structure that includes a phenyl group, an imino group, and a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(PHENYLIMINO)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the reaction of benzothiophene derivatives with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(PHENYLIMINO)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-2-(PHENYLIMINO)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-(PHENYLIMINO)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. The benzothiophene ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyliminoacetic acid
- Ethyl (2E)-(phenylimino)acetate
- (2E)-2-(Phenylimino)propanenitrile
Uniqueness
(2E)-2-(PHENYLIMINO)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific structural features, such as the combination of a benzothiophene ring with an imino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88690-93-1 |
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Molecular Formula |
C14H9NOS |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
2-phenylimino-1-benzothiophen-3-one |
InChI |
InChI=1S/C14H9NOS/c16-13-11-8-4-5-9-12(11)17-14(13)15-10-6-2-1-3-7-10/h1-9H |
InChI Key |
ADPQTYQGRNTBAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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